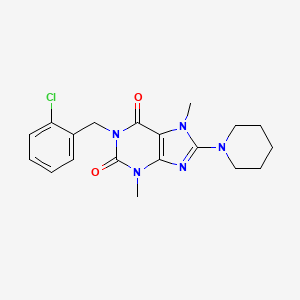
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is an aromatic compound with the molecular formula C9H10ClFO. This compound is characterized by the presence of a chloromethyl group, an ethoxy group, and a fluorine atom attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and industrial applications due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene typically involves the chloromethylation of 4-ethoxy-2-fluorobenzene. One common method is the reaction of 4-ethoxy-2-fluorobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact and improve process efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ethoxy and fluorine substituents influence the compound’s electronic properties, enhancing its reactivity and stability in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-4-fluorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(Chloromethyl)-4-ethoxybenzene: Lacks the fluorine atom, affecting its reactivity and stability.
1-(Bromomethyl)-4-ethoxy-2-fluorobenzene: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group
Uniqueness
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the ethoxy group enhances solubility and reactivity, while the fluorine atom contributes to the compound’s stability and electronic properties, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-ethoxy-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZSQNFMUZUROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2700108.png)






![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)



![ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2700129.png)


